(2E,4E)-hexa-2,4-dien-1-amine

Catalog No.
S3562275
CAS No.
61210-85-3
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,4E)-hexa-2,4-dien-1-amine

CAS Number

61210-85-3

Product Name

(2E,4E)-hexa-2,4-dien-1-amine

IUPAC Name

(2E,4E)-hexa-2,4-dien-1-amine

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H,6-7H2,1H3/b3-2+,5-4+

InChI Key

IGQDXHNZLXHDRZ-MQQKCMAXSA-N

SMILES

CC=CC=CCN

Canonical SMILES

CC=CC=CCN

Isomeric SMILES

C/C=C/C=C/CN
  • Organic synthesis: Conjugated dienes can be useful building blocks for more complex molecules. Researchers might explore using (2E,4E)-hexa-2,4-dien-1-amine as a starting material for the synthesis of new molecules with interesting properties. PubChem:
  • Material science: Conjugated dienes can participate in reactions that form polymers. Researchers might investigate if (2E,4E)-hexa-2,4-dien-1-amine can be incorporated into new polymers with desirable characteristics for applications in areas like electronics or material science. ScienceDirect, Conjugated Diene - an overview
  • Medicinal chemistry: Some small molecules with amine groups have biological activity. Researchers might study (2E,4E)-hexa-2,4-dien-1-amine to see if it interacts with any biological targets of interest. This could be a starting point for the development of new drugs. National Institutes of Health, Chemical Entities of Biological Interest

(2E,4E)-hexa-2,4-dien-1-amine is an organic compound characterized by its unique structure, which includes a hexadiene backbone with two conjugated double bonds and an amine functional group. Its chemical formula is C6H11NC_6H_{11}N and it is classified under the category of alkenes due to the presence of double bonds. The compound's IUPAC name reflects its structural features, indicating the positions of the double bonds as well as the amine group. The molecular structure can be expressed in various formats, including InChI and SMILES notations, facilitating its identification in chemical databases.

As mentioned earlier, there is no documented information on the specific mechanism of action of (2E,4E)-hexa-2,4-dien-1-amine in any biological system.

  • Flammability: The presence of the hydrocarbon chain suggests flammability. Proper handling and storage precautions should be taken if this compound is synthesized.
  • Skin and eye irritation: The amine group can be irritating to the skin and eyes.
Typical of compounds containing both double bonds and amine groups. Key reactions include:

  • Diels-Alder Reactions: This compound can act as a diene in Diels-Alder reactions, where it reacts with dienophiles like maleic anhydride to form cycloadducts. This reaction is particularly useful for synthesizing cyclic compounds from linear precursors .
  • Electrophilic Addition: The double bonds in (2E,4E)-hexa-2,4-dien-1-amine can undergo electrophilic addition reactions with various electrophiles, leading to the formation of substituted amines or alcohols.
  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or amides depending on the reaction conditions and reagents used .

The synthesis of (2E,4E)-hexa-2,4-dien-1-amine can be achieved through several methods:

  • From Hexa-2,4-diene: The compound can be synthesized by amination of hexa-2,4-diene using ammonia or primary amines in the presence of catalysts such as palladium or nickel at elevated temperatures.
  • Via Reduction: Starting from (2E,4E)-hexa-2,4-dienal or similar derivatives, reduction reactions using reducing agents like lithium aluminum hydride can yield (2E,4E)-hexa-2,4-dien-1-amine.
  • Diels-Alder Reaction: As mentioned earlier, (2E,4E)-hexa-2,4-dien-1-amine can also be synthesized indirectly through Diels-Alder reactions followed by subsequent transformations .

(2E,4E)-hexa-2,4-dien-1-amine has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis for creating more complex molecules.
  • Pharmaceuticals: Due to its biological activity and ability to interact with biological systems, it may have applications in drug discovery and development.

Several compounds share structural similarities with (2E,4E)-hexa-2,4-dien-1-amine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
(2E,4E)-hexa-2,4-dienalContains an aldehyde functional groupExhibits reactivity typical of aldehydes
(2E,4E)-hexadienyl acetateAn acetate derivativeCombines diene reactivity with ester functionalities
(3Z)-hexatrieneA related hydrocarbon without amine groupLacks nitrogen functionality but has similar diene properties
1-aminoheptatrieneLonger carbon chain with an amineExhibits similar reactivity but with increased steric hindrance

These compounds highlight the unique nature of (2E,4E)-hexa-2,4-dien-1-amine due to its specific combination of double bonds and an amine group that influences its chemical behavior and potential applications.

XLogP3

0.8

Dates

Last modified: 04-14-2024

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